Cas no 2138235-51-3 (3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol)

3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol is a heterocyclic compound featuring an oxazole ring fused to a pyridine core, with ethyl and methyl substituents enhancing its structural diversity. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors where fused heterocycles exhibit binding affinity. The presence of the hydroxyl group at the 4-position offers opportunities for further functionalization, enabling tailored modifications for specific applications. Its well-defined structure and synthetic accessibility make it a valuable intermediate for developing bioactive molecules or studying structure-activity relationships in pharmaceutical research.
3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol structure
2138235-51-3 structure
Product name:3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol
CAS No:2138235-51-3
MF:C9H10N2O2
Molecular Weight:178.187901973724
CID:6421728
PubChem ID:165443724

3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol 化学的及び物理的性質

名前と識別子

    • 3-ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol
    • 2138235-51-3
    • EN300-700679
    • 3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol
    • インチ: 1S/C9H10N2O2/c1-3-6-8-7(12)4-5(2)10-9(8)13-11-6/h4H,3H2,1-2H3,(H,10,12)
    • InChIKey: WKYZJVDJUDJOLX-UHFFFAOYSA-N
    • SMILES: O1C2=C(C(C=C(C)N2)=O)C(CC)=N1

計算された属性

  • 精确分子量: 178.074227566g/mol
  • 同位素质量: 178.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 55.1Ų

3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-700679-1.0g
3-ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol
2138235-51-3
1g
$0.0 2023-06-07

3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol 関連文献

3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-olに関する追加情報

Comprehensive Overview of 3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol (CAS No. 2138235-51-3)

The compound 3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol (CAS No. 2138235-51-3) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This oxazolopyridine derivative is characterized by a fused oxazole and pyridine ring system, which is known for its potential biological activity. Researchers are particularly interested in its applications as a scaffold for drug discovery, given its ability to interact with various enzymatic targets.

In recent years, the demand for novel heterocyclic compounds like 3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol has surged, driven by the need for new therapeutic agents and agrochemical innovations. The compound’s CAS No. 2138235-51-3 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and material science. Its structural features, including the ethyl and methyl substituents, contribute to its lipophilicity and potential bioavailability, making it a candidate for further structure-activity relationship (SAR) studies.

One of the hottest topics in the field of organic synthesis is the development of efficient synthetic routes for complex heterocycles like 3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol. Researchers are exploring catalytic methods and green chemistry approaches to optimize its production. The compound’s oxazole-pyridine core is also of interest in computational chemistry, where molecular docking studies predict its interactions with biological targets such as kinases and G-protein-coupled receptors (GPCRs).

The pharmacological potential of 3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol is a subject of ongoing investigation. Preliminary studies suggest its utility in central nervous system (CNS) disorders due to its ability to cross the blood-brain barrier (BBB). Additionally, its antimicrobial and anti-inflammatory properties are being explored, aligning with the growing interest in multi-target therapeutics. The compound’s CAS No. 2138235-51-3 is often associated with queries about its mechanism of action and toxicity profile, highlighting the need for further preclinical evaluation.

From an industrial perspective, 3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol is considered a valuable intermediate in the synthesis of more complex molecules. Its scalable production and stability under various conditions make it a preferred choice for high-throughput screening campaigns. The compound’s patent landscape is also evolving, with several applications filed for its use in crop protection and veterinary medicine.

In the context of sustainability, the synthesis of 3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol is being re-evaluated to minimize environmental impact. Researchers are investigating biocatalytic routes and renewable feedstocks to align with green chemistry principles. This aligns with the broader trend of eco-friendly drug development, which is a priority for regulatory agencies and pharmaceutical companies worldwide.

The analytical characterization of 3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm its purity and structural integrity, which are critical for quality control in industrial settings. The compound’s solubility and crystallinity are also key parameters for formulation scientists working on drug delivery systems.

As the scientific community continues to explore the applications of 3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol, its CAS No. 2138235-51-3 remains a focal point for cross-disciplinary research. Whether in drug discovery, agrochemical development, or material science, this compound exemplifies the intersection of innovation and practical utility. Future studies will likely uncover even more versatile applications for this intriguing molecule.

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